molecular formula C11H7F2NO4 B13455463 methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate

methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate

Cat. No.: B13455463
M. Wt: 255.17 g/mol
InChI Key: KDULEHOIWULQFH-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an indole core, and the presence of two fluorine atoms. The compound’s unique structure makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst to form the indole core . The dioxolo ring can be introduced through a cyclization reaction involving appropriate diol precursors and dehydrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate is unique due to its dioxolo ring and the presence of two fluorine atoms, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H7F2NO4

Molecular Weight

255.17 g/mol

IUPAC Name

methyl 2,2-difluoro-6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate

InChI

InChI=1S/C11H7F2NO4/c1-16-10(15)7-4-5-6(14-7)2-3-8-9(5)18-11(12,13)17-8/h2-4,14H,1H3

InChI Key

KDULEHOIWULQFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC3=C2OC(O3)(F)F

Origin of Product

United States

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